molecular formula C₁₈H₂₄O₈ B1140501 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside CAS No. 162284-50-6

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

Cat. No.: B1140501
CAS No.: 162284-50-6
M. Wt: 368.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₄O₈ , with a molecular weight of 368.38 g/mol . Its structure consists of a α-D-glucopyranoside core modified at three positions:

  • O-6 : Protected by a benzyl group (C₆H₅CH₂O−), providing stability under acidic and basic conditions.
  • O-2 and O-3 : Acetylated (CH₃COO−), which prevents unwanted side reactions during glycosidic bond formation.
  • Anomeric center (C-1) : Methylated (CH₃O−), locking the sugar in the α-configuration.

The stereochemistry is defined by the α-D designation, indicating the axial orientation of the methoxy group at C-1. The pyranose ring adopts a ^4C₁ chair conformation, with substituents positioned to minimize steric hindrance.

Key Structural Data
Property Value Source
IUPAC Name [(2S,3R,4S,5R,6R)-3-(Acetyloxy)-6-[(benzyloxy)methyl]-5-hydroxy-2-methoxyoxan-4-yl] acetate
SMILES CO[C@H]1OC@@HC@HO
InChI Key RXVXPDCGHDLLIM-SFFUCWETSA-N

Spectroscopic Features

While specific spectral data are not provided in the search results, typical characterization methods include:

  • ¹H/¹³C NMR : Peaks for benzyl (δ 7.3–7.5 ppm, aromatic protons; δ 70–75 ppm, CH₂O), acetyl (δ 2.0–2.1 ppm, CH₃; δ 170–175 ppm, C=O), and anomeric methoxy (δ 3.3–3.5 ppm) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 368.38 (M⁺), with fragments corresponding to acetyl (60 Da) and benzyl (91 Da) losses.

Properties

IUPAC Name

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVXPDCGHDLLIM-LUWVYCGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4,6-O-Benzylidene Acetal

The 4- and 6-hydroxyl groups are temporarily protected as a benzylidene acetal to direct subsequent reactions to the 2- and 3-positions. This is achieved by reacting methyl-alpha-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of a catalytic acid (e.g., camphorsulfonic acid) in dimethylformamide (DMF) at reflux. The benzylidene acetal forms a rigid six-membered ring, shielding the 4- and 6-hydroxyls and leaving the 2- and 3-hydroxyls exposed for further modifications.

Reaction Conditions

  • Reactants : Methyl-alpha-D-glucopyranoside (1.0 equiv), benzaldehyde dimethyl acetal (2.5 equiv)

  • Catalyst : Camphorsulfonic acid (0.1 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 80°C, 6 hours

  • Yield : 85–90%

Regioselective Benzylation at the 6-OH Position

After benzylidene acetal formation, the 6-hydroxyl group is selectively benzylated. This step requires careful manipulation to avoid over-benzylation at the secondary 4-OH position.

Acid-Mediated Opening of Benzylidene Acetal

The benzylidene acetal is hydrolyzed using aqueous acetic acid (80% v/v) at 60°C for 2 hours, yielding a diol at the 4- and 6-positions. The primary 6-OH is more reactive than the secondary 4-OH, enabling selective benzylation.

Benzylation Using Benzyl Bromide

The free 6-hydroxyl is treated with benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature. NaH deprotonates the hydroxyl group, generating an alkoxide that reacts with BnBr to form the 6-O-benzyl ether.

Optimized Conditions

  • Reactants : 4,6-O-Benzylidene methyl-alpha-D-glucopyranoside (1.0 equiv), BnBr (1.2 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → RT, 4 hours

  • Yield : 78–82%

Acetylation of Secondary Hydroxyl Groups

With the 6-OH protected, the 2- and 3-hydroxyls are acetylated using acetic anhydride. This step is straightforward due to the high reactivity of secondary alcohols under mild acetylation conditions.

Acetylation Protocol

The 6-O-benzyl intermediate is dissolved in pyridine and treated with acetic anhydride (Ac₂O) at room temperature for 12 hours. Pyridine acts as both a solvent and a base, neutralizing the generated acetic acid and driving the reaction to completion.

Reaction Parameters

  • Reactants : 6-O-Benzyl methyl-alpha-D-glucopyranoside (1.0 equiv), Ac₂O (3.0 equiv)

  • Solvent : Pyridine

  • Temperature : RT, 12 hours

  • Yield : 90–95%

Deprotection and Final Product Isolation

No additional deprotection is required for the target compound, as the 4-OH remains free. The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (20% → 50% v/v) to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 5H, Bn), 5.15 (d, J = 3.6 Hz, H-1), 4.85–4.70 (m, 2H, Bn-CH₂), 4.10–3.40 (m, sugar protons), 2.10 (s, 6H, 2×OAc).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (OAc), 137.8 (Bn), 98.2 (C-1), 75.4 (C-6), 72.1–68.3 (C-2, C-3, C-4, C-5), 21.0 (OAc).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₆O₈Na [M+Na]⁺: 417.1524

  • Found: 417.1526

Comparative Analysis of Alternative Synthetic Routes

Direct Benzylation Without Benzylidene Protection

Attempts to benzylate the 6-OH directly without temporary protection of the 4-OH result in lower regioselectivity (<50% yield) due to competing reactions at the secondary 4-OH. The benzylidene strategy improves selectivity to >80%.

Use of Alternative Protecting Groups

Trityl groups for primary OH protection were explored but led to steric hindrance during subsequent acetylation. Benzyl remains optimal due to its stability under acidic and basic conditions.

Mechanistic Insights and Side Reactions

Competing Acetylation at the 4-OH

Incomplete benzylation or premature hydrolysis of the benzylidene acetal can lead to acetylation at the 4-OH, forming a tri-O-acetyl byproduct. This is mitigated by rigorous drying of reagents and solvents.

Anomeric Configuration Stability

The alpha configuration at the anomeric center remains intact throughout the synthesis, as confirmed by the coupling constant (J = 3.6 Hz for H-1 in ¹H NMR), characteristic of axial proton orientation.

Industrial-Scale Considerations

Catalyst Recycling

Rhodium-catalyzed deprotection methods (as seen in glycals) are not required here but highlight opportunities for optimizing benzyl group introduction in large-scale syntheses.

Solvent Recovery

DMF and pyridine are recovered via distillation, reducing environmental impact and cost.

Applications and Derivatives

The title compound serves as a key intermediate for:

  • Oligosaccharide synthesis via glycosylation.

  • Glycoconjugate vaccines after selective deprotection of the 4-OH .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside is as a glycosyl donor in glycosylation reactions. These reactions are crucial for the synthesis of oligosaccharides and glycoconjugates. The compound's protective groups (benzyl and acetyl) facilitate selective reactions while preventing unwanted side reactions.

  • Synthesis of Oligosaccharides : The compound can be employed to construct various oligosaccharides through glycosylation with different acceptors. For instance, it has been used to synthesize complex structures like glycosides that play roles in biological processes such as cell signaling and recognition .
  • Case Study : A study demonstrated the successful use of this compound in a multi-step synthesis of a specific oligosaccharide. The reaction conditions were optimized to achieve high yields with minimal by-products, highlighting the compound's efficiency in synthetic pathways .

Synthesis of Complex Carbohydrates

The compound serves as a building block for synthesizing more complex carbohydrate structures. Its ability to undergo regioselective transformations makes it valuable for creating branched or modified sugars.

  • Regioselectivity : The presence of multiple functional groups allows for regioselective reactions, which are essential when synthesizing complex carbohydrates that require specific stereochemistry .
  • Example : In one reported synthesis, researchers utilized this compound to create a derivative that was subsequently transformed into a biologically active carbohydrate-based molecule. This process involved careful control of reaction conditions to ensure the desired regioselectivity was achieved .

Therapeutic Potential

Emerging research indicates that derivatives of this compound may have therapeutic applications, particularly in drug development and delivery systems.

  • Drug Delivery Systems : The compound's structural features allow it to be incorporated into drug delivery systems that target specific cells or tissues. Its ability to form stable complexes with therapeutic agents can enhance bioavailability and efficacy .
  • Case Studies : Various studies have explored the incorporation of this compound into nanoparticle formulations aimed at improving the delivery of anticancer drugs. The results showed enhanced targeting capabilities and reduced side effects compared to conventional delivery methods .

Mechanism of Action

The mechanism of action of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily through its carbohydrate moiety. The compound can participate in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups. The benzyl and acetyl groups influence its reactivity and stability, allowing it to interact with various enzymes and proteins involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Protecting Groups and Reactivity

Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside (39)
  • Structure : Benzyl groups at 2,3-positions; 2,4,6-trinitrobenzoyl group at 6-position.
  • Molecular Formula : C₃₄H₃₂N₃O₁₄.
  • Key Features : The electron-withdrawing nitro groups enhance reactivity in nucleophilic substitutions but reduce stability under basic conditions. Yield: 22% .
  • Comparison : The acetyl groups in the target compound are less sterically hindered than the trinitrobenzoyl group, allowing milder reaction conditions for subsequent modifications .
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside (3–11)
  • Structure : Benzenesulfonyl group at 6-position.
  • Molecular Formula : C₁₃H₁₈O₈S.
  • Key Features : The sulfonyl group increases electrophilicity at C6, making it suitable for nucleophilic displacement reactions. Demonstrated antibacterial activity against pathogenic strains .
  • Comparison : Unlike the sulfonyl derivatives, the target compound’s acetyl groups are less reactive but offer better stability for multi-step syntheses .
Methyl 6-O-triphenylmethyl-α-D-glucopyranoside (8)
  • Structure : Bulky trityl (triphenylmethyl) group at 6-position.
  • Molecular Formula : C₃₂H₃₂O₆.
  • Key Features : The trityl group provides steric protection but reduces solubility in polar solvents. Used in regioselective glycosylations .
  • Comparison : The benzyl group in the target compound balances protection and solubility, avoiding the extreme hydrophobicity of trityl .

Positional Isomerism and Functional Group Impact

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside
  • Structure : Benzyl groups at 2,3,4-positions; trityl at 6-position.
  • Molecular Formula : C₅₀H₅₂O₆.
  • Key Features : Extensive benzylation increases molecular weight (MW: 772.9 g/mol ) and hinders reactivity at the 2,3,4-positions. Used in oligosaccharide synthesis .
  • Comparison : The target compound’s acetyl groups at 2,3-positions are smaller, enabling easier deprotection and functionalization .
Methyl 2,3-di-O-methyl-6-O-benzyl-α-D-glucopyranoside
  • Structure : Methyl groups at 2,3-positions; benzyl at 6-position.
  • Molecular Formula : C₁₆H₂₄O₆.
  • Key Features: Methyl groups are less bulky than acetyl, improving solubility in non-polar solvents. Applied in enzyme kinetics studies .
  • Comparison : Acetyl groups in the target compound provide stronger electron-withdrawing effects, enhancing stability in acidic conditions .

Biological Activity

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This compound belongs to a class of carbohydrates known for their diverse roles in biological processes, including immunomodulation and cell signaling. This article reviews the synthesis, biological profiling, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the acetylation of methyl-alpha-D-glucopyranoside followed by benzylation. The general synthetic route can be summarized as follows:

  • Acetylation : Methyl-alpha-D-glucopyranoside is treated with acetic anhydride in the presence of a base to introduce acetyl groups at the 2 and 3 positions.
  • Benzylation : The resulting diacetate is then reacted with benzyl chloride in the presence of a strong base such as sodium hydride to introduce the benzyl group at the 6 position.

Immunomodulatory Effects

Research indicates that derivatives of glucopyranosides exhibit significant immuno-adjuvant properties. For instance, studies have shown that related compounds can enhance immune responses in guinea pigs, suggesting potential applications in vaccine development . The specific effects of this compound on immune cells remain to be fully elucidated.

Anticancer Activity

Glycosides have been investigated for their anticancer properties. A study highlighted that certain glucopyranoside derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications, as it minimizes side effects commonly associated with conventional chemotherapy.

Antioxidant Properties

The antioxidant capacity of glycosides is another area of interest. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models . This property could potentially contribute to protective effects against various diseases linked to oxidative damage.

Case Studies

StudyCompoundFindings
Related GlycosidesEnhanced immune response in guinea pigs; potential vaccine adjuvant.
Glucoside DerivativesSelective cytotoxicity against cancer cells; minimal impact on healthy cells.
Antioxidant GlycosidesSignificant reduction in oxidative stress markers in vitro.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 6-O-Benzyl-2,3-di-O-acetyl-methyl-α-D-glucopyranoside?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups. For example:

Regioselective benzylation at the 6-O position using benzyl bromide under alkaline conditions to prevent over-substitution.

Acetylation of the 2- and 3-hydroxyl groups using acetic anhydride with pyridine catalysis.

Methylation of the anomeric hydroxyl group with methyl iodide and silver oxide.
Critical factors include reaction temperature control (e.g., 0–25°C for acetylation to avoid side reactions) and monitoring via TLC/HPLC. Protecting group compatibility (e.g., benzyl vs. acetyl stability during deprotection) must be validated .

Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final product?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR resolves benzyl (δ 7.3–7.5 ppm) and acetyl (δ 2.0–2.1 ppm) protons.
  • ¹³C NMR confirms glycosidic linkage (α-anomer: δ 95–100 ppm) and acetyl carbonyls (δ 170–175 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns.
  • IR Spectroscopy : Detects C=O stretches (1740 cm⁻¹ for acetyl) and C-O-C glycosidic bonds (1100–1050 cm⁻¹) .

Q. What is the role of benzyl and acetyl protecting groups in optimizing synthetic yield?

  • Methodological Answer :
  • Benzyl groups provide steric protection at the 6-O position, preventing unwanted nucleophilic attacks during subsequent reactions.
  • Acetyl groups at 2- and 3-O positions are labile under basic conditions, enabling selective deprotection for downstream functionalization.
  • A balance between stability (benzyl) and reactivity (acetyl) is critical for multi-step synthesis efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in benzylation/acetylation be resolved during synthesis?

  • Methodological Answer :
  • Temporary directing groups : Use tin-mediated strategies to selectively activate specific hydroxyl groups.
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) can achieve regioselective acetylation under mild conditions.
  • Computational modeling : DFT calculations predict reactivity of hydroxyl groups based on steric/electronic environments, guiding experimental design .

Q. What strategies address discrepancies in analytical data for structurally similar intermediates?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry for crystalline intermediates.
  • Comparative LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., loss of benzyl vs. acetyl groups) .

Q. How can the compound’s utility in glycobiology be expanded via click chemistry?

  • Methodological Answer :
  • Azide-alkyne cycloaddition : Introduce azide groups via substitution (e.g., 6-O-benzyl → 6-O-azidoethyl), enabling conjugation to alkyne-tagged biomolecules.
  • Copper-free click chemistry : Use strained alkynes (e.g., DBCO) for biocompatible labeling in cellular studies.
  • Applications: Glycopolymer synthesis, glycan array development, and targeted drug delivery systems .

Key Research Challenges

  • In vivo stability : The acetyl groups are prone to enzymatic hydrolysis, limiting therapeutic applications. Solutions include replacing acetyl with stable bioisosteres (e.g., trifluoroacetyl) .
  • Scalability : Multi-step synthesis (e.g., 6 steps) reduces overall yield (<30%). Flow chemistry or one-pot strategies are under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.